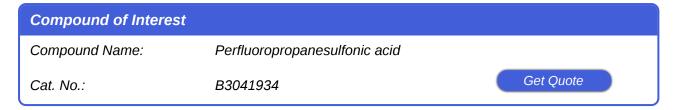


Application Note: Analysis of Perfluoropropanesulfonic Acid (PFPrS) in Food Contact Materials

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals used in a wide variety of industrial and consumer products, including food contact materials (FCMs), due to their oil and water-repellent properties.[1][2] **Perfluoropropanesulfonic acid** (PFPrS), a short-chain PFAS, is of growing concern due to its potential for migration from packaging into food, persistence in the environment, and possible adverse health effects.[3]

Regulatory bodies are increasingly focusing on the presence of PFAS in consumer products, making robust and sensitive analytical methods essential for ensuring food safety.[1] This application note provides a detailed protocol for the extraction and quantification of PFPrS in paper-based food contact materials using ultrasonic-assisted extraction (UAE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5]

Experimental Protocol

This protocol is designed for the analysis of PFPrS in paper and paperboard food contact materials.

Sample Preparation



- From a representative sample of the food contact material, cut a 10 cm x 10 cm (1 dm²) section, avoiding any printed areas.
- Using clean stainless steel scissors, cut the 1 dm² section into smaller pieces of approximately 1 cm x 1 cm.
- Accurately weigh the cut pieces. For recovery and matrix effect assessment, fortify blank
 matrix samples with a known concentration of PFPrS standard solution. A typical spiking
 level is in the range of 10 to 100 ng/g.
- Place the weighed sample pieces into a 50 mL polypropylene centrifuge tube.

Ultrasonic-Assisted Extraction (UAE)

- To the centrifuge tube containing the sample, add 20 mL of LC-MS grade methanol.[4][6]
- Spike the sample with an appropriate isotopically labeled internal standard to correct for matrix effects and extraction inefficiencies.
- Vortex the tube for 30 seconds to ensure the sample is fully wetted by the solvent.
- Place the centrifuge tube in an ultrasonic bath and sonicate at 50°C for 45 minutes.[4][6]
- After sonication, allow the sample to cool to room temperature.
- Centrifuge the sample to separate the solid material from the extract.
- Carefully transfer the supernatant (methanol extract) to a clean polypropylene tube.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4][6]
- The concentrated extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column.



• Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Parameters:

Parameter	Value	
Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μm)	
Mobile Phase A	5 mM Ammonium Acetate in Water	
Mobile Phase B	Methanol	
Flow Rate	0.4 mL/min	
Injection Volume	5 - 20 μL	
Column Temperature	40°C	
Gradient	Optimized for separation of short-chain PFAS	

MS/MS Parameters for PFPrS:

Parameter	Value	
Ionization Mode	Negative Electrospray (ESI-)	
Precursor Ion (m/z)	249.2	
Product Ion (m/z)	79.9 (quantifier), 98.9 (qualifier)	
Collision Energy (eV)	48[7]	
Dwell Time	50-100 ms	

Data Presentation

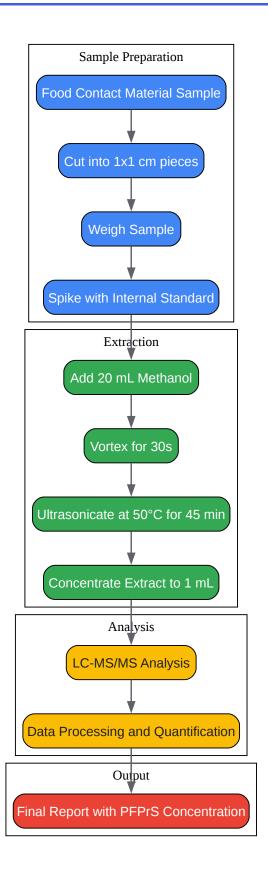
The following table summarizes typical quantitative performance data for the analysis of short-chain PFAS, including PFPrS, in food contact materials based on published methods.



Parameter	Typical Value Range	Reference
Limit of Detection (LOD)	0.07 - 11.3 ng/dm²	[4][6]
Limit of Quantification (LOQ)	0.17 - 18.3 ng/dm ²	[4][6]
Recovery	70 - 117%	[4][6]
Precision (%RSD)	< 19%	[4][6]

Experimental Workflow Diagram





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Caption: Workflow for PFPrS analysis in FCMs.



Conclusion

The described methodology provides a robust and sensitive approach for the determination of **perfluoropropanesulfonic acid** in food contact materials. The use of ultrasonic-assisted extraction with methanol is an effective technique for isolating PFPrS from paper and paperboard matrices.[4][6] Subsequent analysis by LC-MS/MS allows for selective and accurate quantification at low levels, which is crucial for monitoring and ensuring the safety of food packaging.[1] Adherence to this protocol will enable researchers and scientists to generate reliable data on the presence of PFPrS in food contact materials.

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